molecular formula C15H26O3 B1619685 6-Acetoxydihydrotheaspirane CAS No. 57893-27-3

6-Acetoxydihydrotheaspirane

Cat. No.: B1619685
CAS No.: 57893-27-3
M. Wt: 254.36 g/mol
InChI Key: LTAWGWRPOGXHBD-DFBGVHRSSA-N
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Preparation Methods

The synthesis of 6-Acetoxydihydrotheaspirane involves several steps, typically starting with the formation of the spirocyclic core. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the correct formation of the spiro structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

6-Acetoxydihydrotheaspirane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

6-Acetoxydihydrotheaspirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Acetoxydihydrotheaspirane involves its interaction with specific molecular targets. Its effects are primarily due to its structural features, which allow it to interact with various enzymes and receptors. The pathways involved in its action include modulation of enzymatic activity and potential signaling pathways .

Comparison with Similar Compounds

6-Acetoxydihydrotheaspirane can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific acetate functional group and its application as a flavoring agent, which distinguishes it from other spirocyclic compounds .

Properties

CAS No.

57893-27-3

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

IUPAC Name

[(2R,5S,6R)-2,6,10,10-tetramethyl-1-oxaspiro[4.5]decan-6-yl] acetate

InChI

InChI=1S/C15H26O3/c1-11-7-10-15(17-11)13(3,4)8-6-9-14(15,5)18-12(2)16/h11H,6-10H2,1-5H3/t11-,14-,15+/m1/s1

InChI Key

LTAWGWRPOGXHBD-DFBGVHRSSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(O1)[C@](CCCC2(C)C)(C)OC(=O)C

SMILES

CC1CCC2(O1)C(CCCC2(C)OC(=O)C)(C)C

Canonical SMILES

CC1CCC2(O1)C(CCCC2(C)OC(=O)C)(C)C

57967-72-3

physical_description

Crystalline solid;  Fermented, earthy, spice-like aroma

solubility

Soluble in fats;  insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,6,10,10-tetramethyl-1-oxa-spiro[4.5]dec-6-yl acetate was prepared as indicated hereinabove, from 2,6,10,10-tetramethyl-1-oxa-spiro[4,5]decan-6-ol and acetyl chloride. 2,6,10,10-Tetramethyl-1-oxa-spiro[4.5]dec-6-yl formate on the contrary was obtained by treating the above alcohol with formylimidazole, according to the method given in Liebigs Ann. Chem. 655, 95 (1962).
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2,6,10,10-tetramethyl-1-oxa-spiro[4.5]dec-6-yl acetate
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2,6,10,10-Tetramethyl-1-oxa-spiro[4.5]dec-6-yl formate

Synthesis routes and methods II

Procedure details

5.9 g (0.079 M) of acetyl chloride were added over 30 minutes at 20° to a mixture of 2,6,10,10-tetramethyl-1-oxa-spiro[4.5]decan-6-ol -- isomer A; see Example 1 -- and 10.9 g of N,N-dimethylaniline. After having been kept for 2 days at room temperature the reaction mixture was heated to reflux during 3 hours, then cooled and treated with 50 ml of ether. The reaction mixture was then filtered and the clear filtrate thus obtained poured onto crushed ice and finally acidified with a 10% aqueous solution of H2SO4. The organic layer was then washed with NaHCO3 in water, dried, evaporated and subjected to a fractional distillation to give 2.5 g of a product having b.p. 90°-100°/0.1 Torr. After crystallisation in aqueous ethanol 1.9 g (75%) of the desired ester were isolated -- isomer A.
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5.9 g
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10.9 g
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aqueous solution
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Acetoxydihydrotheaspirane
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Reactant of Route 6
6-Acetoxydihydrotheaspirane

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